molecular formula C16H18ClN3O2 B1409406 Tert-butyl (2-chloro-4-(6-methylpyrazin-2-yl)phenyl)carbamate CAS No. 1648864-29-2

Tert-butyl (2-chloro-4-(6-methylpyrazin-2-yl)phenyl)carbamate

Cat. No. B1409406
M. Wt: 319.78 g/mol
InChI Key: QOERGIFCUMQQFK-UHFFFAOYSA-N
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Description

Carbamates are organic compounds derived from carbamic acid . They are widely used in medicinal chemistry and many derivatives are specifically designed to make drug-target interactions through their carbamate moiety .


Synthesis Analysis

Carbamates can be synthesized by the reaction of alcohols with isocyanates . In the case of tert-butyl carbamates, they can be synthesized from the corresponding carboxylic acids .


Molecular Structure Analysis

The carbamate group imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety . This allows carbamates to modulate inter- and intramolecular interactions with target enzymes or receptors .


Chemical Reactions Analysis

Carbamates are known for their chemical stability and capability to permeate cell membranes . They are widely utilized as a peptide bond surrogate in medicinal chemistry .


Physical And Chemical Properties Analysis

Carbamates generally display very good chemical and proteolytic stability . They are capable of penetrating cell membranes, which makes them useful in medicinal chemistry .

Scientific Research Applications

Chemical Synthesis and Catalysis

The carbamate derivative Tert-butyl (2-chloro-4-(6-methylpyrazin-2-yl)phenyl)carbamate has been utilized in various chemical synthesis processes. For instance, Ortiz, Guijarro, and Yus (1999) described the reaction of O - tert -butyl- N -(chloromethyl)- N -methyl carbamate with lithium powder and a catalytic amount of 4,4′-di- tert -butylbiphenyl (DTBB), leading to functionalised carbamates (Ortiz, Guijarro, & Yus, 1999). This highlights its role in catalysis and chemical transformations.

Asymmetric Synthesis

The compound has also been a subject of interest in asymmetric synthesis. For example, the work of Yang, Pan, and List (2009) on the synthesis of Tert‐Butyl (1S,2S)‐2‐Methyl‐3‐Oxo‐1‐Phenylpropylcarbamate by asymmetric Mannich reaction emphasizes the importance of such derivatives in stereoselective chemical processes (Yang, Pan, & List, 2009).

Crystallography and Material Science

In material science and crystallography, compounds like tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, a structurally related derivative, are studied for their crystal structures and bonding patterns. Baillargeon et al. (2017) explored the isomorphous crystal structures of such derivatives, demonstrating their significance in understanding molecular interactions and crystal engineering (Baillargeon et al., 2017).

Safety And Hazards

The safety and hazards associated with a specific carbamate will depend on its structure and intended use. It’s important to refer to the specific safety data sheet for each compound .

Future Directions

Carbamates continue to play an important role in modern drug discovery and medicinal chemistry . They are structural elements of many approved therapeutic agents and are being explored for use in the treatment of various diseases .

properties

IUPAC Name

tert-butyl N-[2-chloro-4-(6-methylpyrazin-2-yl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2/c1-10-8-18-9-14(19-10)11-5-6-13(12(17)7-11)20-15(21)22-16(2,3)4/h5-9H,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOERGIFCUMQQFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)C2=CC(=C(C=C2)NC(=O)OC(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901128909
Record name Carbamic acid, N-[2-chloro-4-(6-methyl-2-pyrazinyl)phenyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901128909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (2-chloro-4-(6-methylpyrazin-2-yl)phenyl)carbamate

CAS RN

1648864-29-2
Record name Carbamic acid, N-[2-chloro-4-(6-methyl-2-pyrazinyl)phenyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1648864-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[2-chloro-4-(6-methyl-2-pyrazinyl)phenyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901128909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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